![molecular formula C15H13ClN6O B5602345 N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5602345.png)

N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

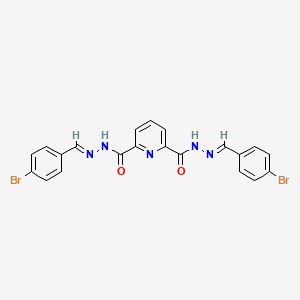

"N'-(4-chlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide" is a compound of interest in the field of chemistry due to its unique structure and potential properties. It belongs to a class of compounds known for their diverse chemical reactions and applications in various fields.

Synthesis Analysis

The synthesis of related compounds involves cyclization processes and interactions with various chemicals. For example, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was synthesized by cyclization of a specific thiosemicarbazide in the presence of Ni(NO3)2 (Repich et al., 2017). Another study describes the synthesis of diheterocyclic compounds from a related triazolopyrimidine, leading to triazoles and oxadiazoles (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds often features hydrogen bonding and π-stacking interactions, as seen in the crystal structure of similar triazolopyrimidines (Repich et al., 2017).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, transforming into different derivatives. For instance, 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol is transformed into various N-substituted amide derivatives through reactions with different chloroacetamides (Cong et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, including crystal structures and interaction patterns, are crucial for understanding their behavior in different environments. The crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, for example, provides insight into the possible biological activity of its coordination compounds (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity and potential for forming new compounds, are key aspects. The synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives from related compounds demonstrates the versatility and reactivity of these chemical structures (Velihina et al., 2023).

Scientific Research Applications

Synthesis and Structural Insights

The compound under discussion is closely related to various derivatives of 1,2,4-triazolo[1,5-a]pyrimidines, which have been synthesized for diverse scientific research applications. For instance, the synthesis and crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, a related compound, was achieved through cyclization, revealing the formation of inversion dimers via N—H⋯N hydrogen bonds, demonstrating the structural complexity and potential interactions of such compounds (Repich et al., 2017).

Antiviral and Antifungal Activities

Research has shown that certain derivatives of 1,2,4-triazolo[1,5-a]pyrimidines exhibit moderate antiviral activities against hepatitis B virus and promising fungicidal activities against agricultural pests. For example, novel acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives were synthesized, displaying significant in vitro fungicidal activities against Rhizoctonia solani, with some compounds outperforming commercial carbendazim in efficacy (Chen et al., 2009).

Heterocyclic Synthesis for Pharmaceutical Applications

The synthesis of diheterocyclic compounds based on 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]-pyrimidine has been documented, leading to compounds with potential pharmaceutical applications. These syntheses involve creating compounds that can be converted into triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, highlighting the versatility of triazolo[1,5-a]pyrimidine derivatives in drug development (Liu et al., 2008).

Antimicrobial and Antitumor Potential

Furthermore, studies on substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, indicating the antitumor potential of these compounds. The synthesis and evaluation of new thiophene-based heterocycles as potential antimicrobial agents have also been reported, underscoring the antimicrobial capabilities of triazolopyrimidine derivatives (Hafez & El-Gazzar, 2009).

properties

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6O/c1-9-7-10(2)22-15(18-9)19-13(21-22)14(23)20-17-8-11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,20,23)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMARPLXZMLNQS-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)NN=CC3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=NC(=NN12)C(=O)N/N=C/C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24820974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-methyl-2-pyrimidinyl)oxy]benzoyl}azepane](/img/structure/B5602268.png)

![5-{2-[4-(4-fluorobenzyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5602285.png)

![{4-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5602289.png)

![2-(4-chlorobenzyl)-8-(2-methyl-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5602303.png)

amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5602326.png)

![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(2-thienylcarbonyl)piperidine](/img/structure/B5602333.png)

![1-{[4-(2-thienylsulfonyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5602337.png)

![(1S*,5R*)-6-[2-(dimethylamino)-2-oxoethyl]-N-methyl-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5602340.png)

![N-(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5602341.png)

![3-(2,4-dichlorophenyl)-6-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5602362.png)

![1-[(1-adamantylthio)acetyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5602364.png)